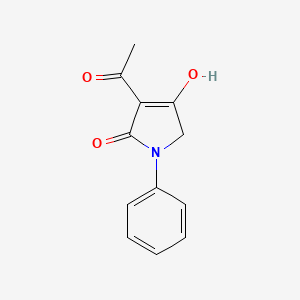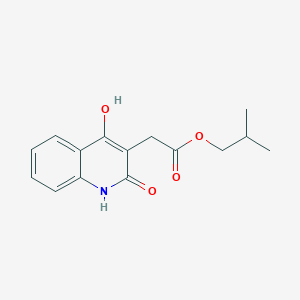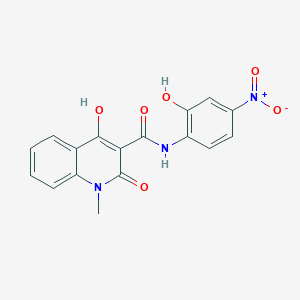
3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione, also known as HPPD, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. HPPD is a cyclic imide derivative that has been extensively studied for its ability to inhibit the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants. This enzyme plays a crucial role in the biosynthesis of plastoquinone, an essential component of the electron transport chain in photosynthesis.
Mécanisme D'action
The mechanism of action of 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors involves the inhibition of the 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione enzyme in plants. The 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione enzyme plays a crucial role in the biosynthesis of plastoquinone, an essential component of the electron transport chain in photosynthesis. The inhibition of this enzyme leads to the accumulation of toxic intermediates, resulting in the death of the plant. 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors are selective for plants and do not affect the 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione enzyme in animals.
Biochemical and Physiological Effects:
3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have been shown to have a range of biochemical and physiological effects on plants. The inhibition of the 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione enzyme leads to the accumulation of toxic intermediates, resulting in the death of the plant. Furthermore, 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have been found to affect the expression of various genes involved in the biosynthesis of secondary metabolites, including carotenoids and flavonoids. 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have also been shown to affect the photosynthetic activity of plants, leading to a reduction in biomass production.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have several advantages for lab experiments. They are highly selective for plants and do not affect the 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione enzyme in animals, making them safe for use in the laboratory. Furthermore, 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors are effective against a broad range of weed species, making them a useful tool for studying the effects of herbicides on plant growth and development. However, 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have some limitations for lab experiments. They are highly toxic to plants, making it difficult to study the long-term effects of herbicide exposure on plant growth and development. Furthermore, the use of 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors in the laboratory may not accurately reflect the effects of herbicides in the field, where environmental factors such as temperature and moisture can affect herbicide efficacy.
Orientations Futures
There are several future directions for research on 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors. One area of research is the development of new 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors that are more effective against herbicide-resistant weed species. Another area of research is the development of 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors that are more selective for specific plant species, reducing the risk of off-target effects. Furthermore, research is needed to better understand the long-term effects of 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors on plant growth and development, as well as the potential environmental impacts of herbicide use. Finally, there is a need for research on the use of 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors in combination with other herbicides, as this may increase the efficacy of weed control while reducing the risk of herbicide resistance.
Conclusion:
In conclusion, 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have been shown to be effective in controlling weeds in various crops, and research on 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors is ongoing. The synthesis of 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione involves the reaction of succinic anhydride with aniline in the presence of a catalyst, and the overall yield of the synthesis process is around 50%. 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have several advantages for lab experiments, but also have some limitations. Finally, there are several future directions for research on 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors, including the development of new 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors and the study of the long-term effects of herbicide use.
Méthodes De Synthèse
The synthesis of 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione involves the reaction of succinic anhydride with aniline in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a nucleophilic addition-elimination mechanism to form the intermediate 3-(1-phenyl-2,4-dioxopyrrolidin-3-yl) propanoic acid, which is subsequently dehydrated to form 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione. The overall yield of the synthesis process is around 50%, and the purity of the final product can be increased by recrystallization.
Applications De Recherche Scientifique
3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione has been extensively studied for its potential applications in the field of herbicides. The inhibition of the 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione enzyme in plants leads to the accumulation of toxic intermediates, resulting in the death of the plant. This property has been exploited to develop a new class of herbicides that are effective against a broad range of weed species. 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have been shown to be effective in controlling weeds in various crops, including corn, soybeans, and wheat. Furthermore, 3-(1-hydroxyethylidene)-1-phenyl-2,4-pyrrolidinedione inhibitors have been found to be effective in controlling herbicide-resistant weed species.
Propriétés
IUPAC Name |
4-acetyl-3-hydroxy-1-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8(14)11-10(15)7-13(12(11)16)9-5-3-2-4-6-9/h2-6,15H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVPWEVJQOVBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CN(C1=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(1-hydroxyethylidene)-1-phenylpyrrolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone](/img/structure/B5913749.png)



![methyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913774.png)






